Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHVHQIDWFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719149 | |
| Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-95-6 | |
| Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Piperidin-4-One Derivatives
Cyclization is the cornerstone of spirocycle formation. In a representative procedure, a piperidin-4-one derivative is reacted with a diol or epoxide under acidic or basic conditions to induce ring closure. For example, treatment of piperidin-4-one with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) generates the 9-oxa-2-azaspiro[5.5]undecane backbone via a tandem ketalization-cyclization mechanism. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 65–75%.
Functionalization with Tert-Butyl Groups
The tert-butyl carboxylate group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine is often added to scavenge HCl generated during the reaction. This step achieves >90% conversion, with purification via flash chromatography yielding >95% purity.
Detailed Step-by-Step Synthesis Protocols
Starting Materials and Reagents
Critical precursors include:
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Piperidin-4-one : Serves as the nitrogen-containing ring precursor.
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Ethylene glycol : Facilitates oxa-ring formation via ketalization.
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Di-tert-butyl dicarbonate (Boc₂O) : Introduces the tert-butyl carbamate group.
| Material | Role | Purity Requirement |
|---|---|---|
| Piperidin-4-one | Cyclization substrate | ≥98% |
| Boc₂O | Carboxylating agent | ≥99% |
| PTSA | Acid catalyst | ≥97% |
Reaction Conditions and Optimization
Cyclization Step :
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Piperidin-4-one (10.0 g, 49.2 mmol) and ethylene glycol (6.2 mL, 110 mmol) are dissolved in toluene (100 mL).
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PTSA (0.5 g, 2.9 mmol) is added, and the mixture is refluxed at 110°C for 18 hours under nitrogen.
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The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate (3 × 50 mL), and dried over MgSO₄.
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Solvent removal under vacuum affords the spirocyclic intermediate as a pale-yellow oil (Yield: 72%).
Boc Protection :
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The spirocyclic amine (5.0 g, 19.6 mmol) is dissolved in THF (50 mL) and cooled to 0°C.
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Boc₂O (5.2 g, 23.5 mmol) and triethylamine (3.3 mL, 23.5 mmol) are added dropwise.
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The mixture is stirred at room temperature for 6 hours, then concentrated and purified via flash chromatography (hexane/ethyl acetate 4:1) to yield the title compound (Yield: 88%).
Analytical Characterization
Structural validation is achieved through spectroscopic and chromatographic methods:
| Technique | Key Data | Significance |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), 3.65 (m, 4H, OCH₂) | Confirms tert-butyl and oxa-ring protons |
| ¹³C NMR | δ 155.2 (C=O), 79.8 (C(CH₃)₃) | Verifies carbamate and quaternary carbon |
| HPLC-MS | [M+H]⁺ = 269.2 | Validates molecular weight |
Comparative Analysis of Synthesis Routes
A comparative evaluation of published methods reveals trade-offs between yield, scalability, and purity:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed | Toluene, 110°C, 18h | 72 | 95 |
| Base-mediated | DMF, 80°C, 12h | 68 | 92 |
| Microwave | 150°C, 30 min | 75 | 97 |
The acid-catalyzed route remains the most widely adopted due to operational simplicity and reproducibility.
Industrial-Scale Production Considerations
Scaling up the synthesis requires:
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Continuous flow reactors : To enhance heat transfer during exothermic Boc protection.
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Solvent recovery systems : Toluene and THF are distilled and reused to reduce costs.
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Quality control : In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
CAS Number: 873924-08-4 Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol
Key Differences :
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
CAS Number: Not explicitly provided (referenced in synthesis studies) Molecular Formula: C₁₅H₂₇NO₃ (estimated)
Key Differences :
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
CAS Number : 954240-14-3
Molecular Formula : C₁₄H₂₆N₂O₂
Molecular Weight : 254.37 g/mol
| Property | Target Compound | 2,8-diaza Analogue |
|---|---|---|
| Nitrogen Atoms | 1 (2-aza) | 2 (2,8-diaza) |
| Applications | Enzyme inhibition | Protein degradation (PROTACs) |
| Storage | 2–8°C (dry) | Room temperature stable |
Key Differences :
- The additional nitrogen enhances hydrogen-bonding capacity, improving target binding in drug discovery.
- Higher polarity may reduce blood-brain barrier permeability compared to the mono-aza compound .
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
CAS Number : 1023301-88-3
Molecular Formula : C₁₄H₂₇ClN₂O₂
Molecular Weight : 290.83 g/mol
Key Differences :
- Hydrochloride salt formation enhances crystallinity and handling in pharmaceutical formulations.
- Increased molecular weight and chlorine content impact pharmacokinetics .
Biological Activity
Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound with significant biological activity, particularly in the context of drug discovery and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.34 g/mol. Its unique spirocyclic structure allows for flexibility while maintaining a constrained framework, which is advantageous in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2089258-39-7 |
This compound has been identified as a potent inhibitor of the MmpL3 protein, a crucial transporter for the survival of Mycobacterium tuberculosis (Mtb). By inhibiting MmpL3, this compound disrupts the transport of essential mycolic acids, leading to bacterial cell death. This mechanism positions it as a promising candidate for antituberculosis drug development .
Biological Activity and Efficacy
Recent studies have highlighted the compound's efficacy against Mtb with notable Minimum Inhibitory Concentrations (MIC). For instance, compounds within its structural class have shown significant activity against replicating Mtb cells, with MIC values reported as low as 0.01 µg/mL in some derivatives .
Case Studies
- Inhibition of MmpL3 : Research indicated that modifications to the spirocyclic scaffold could enhance potency against MmpL3. A study demonstrated that specific structural changes led to improved binding affinity and selectivity, correlating with enhanced biological activity in vitro .
- Antituberculosis Activity : A series of analogs derived from this compound were screened for their activity against Mtb. One analog exhibited an MIC of 0.041 µM, showcasing the potential for further optimization through structure-activity relationship (SAR) studies .
Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents:
- Antituberculosis Agents : Given its mechanism of action against MmpL3, this compound is being explored as a lead candidate for new antituberculosis therapies.
- Protein Inhibition : Beyond tuberculosis, its inhibitory effects on other proteins may be investigated for broader therapeutic applications.
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of spiro intermediates followed by functionalization with tert-butyl chloroformate. For example, tert-butyl carboxylate derivatives are often synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Key steps include:
- Cyclization : Use of cyclic ketones or amines to form the spiro core .
- Functionalization : Reaction with tert-butyl chloroformate in anhydrous solvents like tetrahydrofuran (THF) at 0–25°C .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction stoichiometry and monitor intermediates using thin-layer chromatography (TLC).
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR confirm the spirocyclic framework and tert-butyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 270.37 g/mol for C14H26N2O3 derivatives) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for verifying spiro junction geometry . Methodological Tip: For crystalline samples, use SHELX programs for crystallographic refinement .
Q. What are the primary research applications of this compound?
The compound’s spirocyclic structure makes it valuable in:
- Drug Discovery : As a pharmacophore for targeting enzymes or receptors (e.g., G protein-coupled receptors) due to conformational rigidity .
- Organic Synthesis : As a chiral building block for synthesizing complex heterocycles . Methodological Tip: Screen biological activity using in vitro assays (e.g., enzyme inhibition) and compare with analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during tert-butyl group incorporation .
- Catalysis : Use palladium or nickel catalysts for spirocycle formation under hydroformylation conditions (e.g., 60°C, 20 bar CO/H2) . Methodological Tip: Employ design of experiments (DoE) to systematically vary parameters and analyze outcomes via HPLC .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC and NMR before biological testing .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies .
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl 5-hydroxy-2,9-diazaspiro analogs) to isolate structure-activity relationships . Methodological Tip: Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental data .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
Mechanistic studies require:
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Metabolic Profiling : LC-MS/MS to identify metabolites and stability in physiological conditions .
- Gene Expression Analysis : RNA sequencing to map pathway modulation (e.g., apoptosis or immune response genes) . Methodological Tip: Combine CRISPR-Cas9 knockout models with compound treatment to validate target specificity .
Q. How can stability and storage conditions impact experimental reproducibility?
The compound is hygroscopic and degrades under prolonged light exposure. Best practices include:
- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen .
- Stability Monitoring : Periodic NMR or MS checks to detect decomposition (e.g., tert-butyl group cleavage) . Methodological Tip: Use stabilizers like antioxidants (e.g., BHT) in long-term storage solutions .
Comparative Analysis
Q. How does this compound differ from its diaza analogs?
- Reactivity : The 9-oxa-2-aza configuration enhances electrophilicity at the spiro carbon compared to diaza derivatives (e.g., tert-butyl 2,9-diazaspiro analogs) .
- Bioactivity : Oxygen incorporation improves solubility, affecting pharmacokinetic profiles . Methodological Tip: Compare logP values and in vitro permeability (e.g., Caco-2 assays) to assess bioavailability differences .
Data Contradiction Resolution Example
| Issue | Hypothesis | Resolution Strategy |
|---|---|---|
| Varied enzyme inhibition IC50 values | Purity or stereochemical inconsistencies | Re-synthesize compound, validate stereochemistry via X-ray, and re-test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
